molecular formula C20H19N3O3 B2956330 N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide CAS No. 1241156-99-9

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B2956330
CAS No.: 1241156-99-9
M. Wt: 349.39
InChI Key: GLAAHYXGVKAVRL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a cyanomethyl group

Properties

IUPAC Name

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-18-9-5-8-17(13-18)23-14-15(12-19(23)24)20(25)22(11-10-21)16-6-3-2-4-7-16/h2-9,13,15H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAHYXGVKAVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The cyanomethyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The cyanomethyl group can participate in nucleophilic attacks, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-1-(3-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring and cyanomethyl group distinguishes it from other similar compounds and contributes to its versatility in various applications .

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